molecular formula C12H8BrNO2 B8398715 3-Bromo-5-nicotinoylphenol

3-Bromo-5-nicotinoylphenol

Cat. No. B8398715
M. Wt: 278.10 g/mol
InChI Key: YCGBSCSQJNAKDB-UHFFFAOYSA-N
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Patent
US07504401B2

Procedure details

A 50 mL tube was charged with (3,5-dibromo-phenyl)-pyridin-3-yl-methanone (2.55 g, 7.5 mmol), bis(pinacolato)diboron (1.26 g, 5.0 mmol), potassium acetate (1.47 g, 15.0 mmol) and Pd(dppf)Cl2.CH2Cl2 (200 mg). DMSO (15 mL) was added, and the solution was degassed with nitrogen, then the tube was sealed. After heating the tube for 16 h at 80° C., the mixture was diluted with ethyl acetate (10 mL) and extracted with brine (10 mL, three times), and saturated sodium bicarbonate (5 mL), and the organic layer was dried. To a solution of the crude product prepared above in acetone (20 mL) was added an aqueous solution of Oxone (6.15 g in 30 mL water), and the reaction mixture was stirred vigorously for 10 min at room temperature. The reaction was quenched with aqueous sodium hydrogen sulfite. The brown solution was extracted with ethyl acetate, and the organic layer was extracted with brine followed by water, then dried and concentrated. The residue was passed through a short pad of Silica gel column using a gradient of 2% MeOH in methylene chloride to 4% MeOH in methylene chloride as an eluent to give (3-bromo-5-hydroxy-phenyl)-pyridin-3-yl-methanone (800 mg, 2.87 mmol, 57%) as a foam.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])[CH:5]=[C:6](Br)[CH:7]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:18]1.C([O-])(=O)C.[K+].OOS([O-])=O.[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CS(C)=O.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])[CH:5]=[C:6]([OH:18])[CH:7]=1 |f:2.3,4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C(=O)C=1C=NC=CC1
Name
Quantity
1.26 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
1.47 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
200 mg
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with nitrogen
CUSTOM
Type
CUSTOM
Details
the tube was sealed
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with brine (10 mL, three times), and saturated sodium bicarbonate (5 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
To a solution of the crude product prepared above in acetone (20 mL)
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous sodium hydrogen sulfite
EXTRACTION
Type
EXTRACTION
Details
The brown solution was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)O)C(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.87 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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